molecular formula C18H20N2O4 B268743 4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Número de catálogo B268743
Peso molecular: 328.4 g/mol
Clave InChI: FRGILXHOITVNQH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been extensively studied for its therapeutic potential in cancer treatment. Sorafenib has been shown to inhibit the activity of several protein kinases, including Raf kinase, VEGFR, and PDGFR, which are involved in tumor growth and angiogenesis.

Mecanismo De Acción

Sorafenib inhibits the activity of several protein kinases, including Raf kinase, VEGFR, and PDGFR. Raf kinase is involved in the MAPK/ERK signaling pathway, which is important for cell proliferation and survival. VEGFR and PDGFR are involved in angiogenesis, which is the formation of new blood vessels that supply nutrients and oxygen to growing tumors. By inhibiting these protein kinases, Sorafenib can slow down tumor growth and angiogenesis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have several biochemical and physiological effects. It can induce apoptosis, which is programmed cell death, in cancer cells. It can also inhibit tumor cell proliferation and angiogenesis. Sorafenib has been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in cancer treatment.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Sorafenib has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its therapeutic potential in cancer treatment, which provides a wealth of information for researchers. However, Sorafenib also has some limitations for lab experiments. It can be toxic to normal cells at high concentrations, which can limit its use in some experiments. It can also have off-target effects, which can complicate the interpretation of results.

Direcciones Futuras

There are several future directions for Sorafenib research. One direction is to study the combination of Sorafenib with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to study the use of Sorafenib in other types of cancer, such as breast cancer and lung cancer. It may also be possible to develop new derivatives of Sorafenib that have improved therapeutic properties. Finally, it may be possible to develop new inhibitors that target the same protein kinases as Sorafenib but with different mechanisms of action.

Métodos De Síntesis

Sorafenib is a synthetic molecule that was first developed by Bayer Pharmaceuticals. The synthesis of Sorafenib involves several steps, including the reaction of 4-aminophenol with 4-nitrobenzoic acid to form 4-nitrophenyl-4-aminophenol. The nitro group is then reduced to an amino group using hydrogen gas and a palladium catalyst. The resulting compound is then reacted with 2-methoxyethyl isocyanate to form the carbamate derivative. The final step involves the reaction of the carbamate derivative with 4-(4-aminophenyl)butyric acid to form Sorafenib.

Aplicaciones Científicas De Investigación

Sorafenib has been extensively studied for its therapeutic potential in cancer treatment. It has been shown to inhibit the activity of several protein kinases, including Raf kinase, VEGFR, and PDGFR, which are involved in tumor growth and angiogenesis. Sorafenib has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

Propiedades

Nombre del producto

4-methoxy-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Fórmula molecular

C18H20N2O4

Peso molecular

328.4 g/mol

Nombre IUPAC

4-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C18H20N2O4/c1-23-12-11-19-17(21)13-3-7-15(8-4-13)20-18(22)14-5-9-16(24-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)

Clave InChI

FRGILXHOITVNQH-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC

SMILES canónico

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.